molecular formula C21H20N4OS2 B2846469 Benzo[d]thiazol-2-yl(4-(6-ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone CAS No. 897467-92-4

Benzo[d]thiazol-2-yl(4-(6-ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone

Cat. No.: B2846469
CAS No.: 897467-92-4
M. Wt: 408.54
InChI Key: UOLAAITVVGAOLG-UHFFFAOYSA-N
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Description

Benzo[d]thiazol-2-yl(4-(6-ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone is a complex organic compound that belongs to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry for their potential therapeutic properties .

Preparation Methods

The synthesis of Benzo[d]thiazol-2-yl(4-(6-ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone typically involves multiple steps. One common method includes the coupling of substituted 2-amino benzothiazoles with various reagents. For instance, the synthesis can start with the reaction of 2-aminothiophenol with esters like ethyl cyanoacetate to form benzothiazole derivatives. These derivatives can then undergo further reactions, such as coupling with piperazine derivatives, to form the final compound .

Industrial production methods often involve optimizing these synthetic routes to increase yield and purity. Techniques such as microwave irradiation and one-pot multicomponent reactions are employed to streamline the process and reduce reaction times .

Chemical Reactions Analysis

Benzo[d]thiazol-2-yl(4-(6-ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone can undergo various chemical reactions, including:

Common reagents for these reactions include acids, bases, and solvents like ethanol or toluene. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Benzo[d]thiazol-2-yl(4-(6-ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone has a wide range of scientific research applications:

Comparison with Similar Compounds

Benzo[d]thiazol-2-yl(4-(6-ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone is unique due to its specific structure and biological activities. Similar compounds include:

    Sulfathiazole: An antimicrobial drug.

    Ritonavir: An antiretroviral drug.

    Abafungin: An antifungal drug.

These compounds share the benzothiazole core but differ in their substituents and specific activities, highlighting the uniqueness of this compound .

Biological Activity

Benzo[d]thiazol-2-yl(4-(6-ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone is a complex organic compound belonging to the benzothiazole family, known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic properties, particularly against Mycobacterium tuberculosis.

Chemical Structure and Properties

The compound features a benzothiazole core, which is characterized by a heterocyclic structure containing both sulfur and nitrogen atoms. The molecular formula is C₁₈H₁₈N₂OS, and it possesses a molecular weight of approximately 318.42 g/mol. The key structural components include:

  • Benzothiazole moiety : Imparts biological activity.
  • Piperazine ring : Enhances solubility and bioavailability.

The primary target of this compound is the DprE1 enzyme in Mycobacterium tuberculosis. Inhibition of DprE1 disrupts the cell wall biosynthesis pathway, leading to impaired bacterial growth and survival. This mechanism positions the compound as a promising candidate for anti-tubercular therapies.

Antimicrobial Properties

Research indicates that benzo[d]thiazole derivatives exhibit significant antimicrobial activity. In vitro studies have shown that compounds with similar structures demonstrate effectiveness against various bacteria and fungi. Specifically, the compound demonstrated notable activity against Staphylococcus aureus and several fungal strains .

Anticancer Activity

The compound's anticancer potential has been evaluated through cytotoxicity assays against several cancer cell lines, including A549 (lung cancer), MCF7-MDR (breast cancer), and HT1080 (fibrosarcoma). Results indicated that it exhibited moderate to high cytotoxicity, suggesting potential as an anticancer agent .

Pharmacokinetics

The pharmacokinetic properties of this compound suggest sufficient bioavailability for therapeutic applications. Studies indicate that the compound can effectively reach its target site, enhancing its efficacy against Mycobacterium tuberculosis.

Case Studies and Research Findings

A series of studies have been conducted to evaluate the biological activity of this compound:

  • Antimycobacterial Activity : A study highlighted that derivatives of this compound showed promising results in inhibiting Mycobacterium tuberculosis, with IC50 values indicating effective concentrations for bacterial growth inhibition .
  • Cytotoxicity Evaluation : Another investigation focused on synthesizing various benzothiazole derivatives, revealing that certain analogs exhibited significant cytotoxic effects against multiple cancer cell lines, reinforcing the compound's potential as an anticancer agent .
  • In Silico Studies : Computational docking studies have been employed to understand the binding interactions between this compound and its biological targets, providing insights into its mechanism of action at the molecular level .

Comparative Analysis with Similar Compounds

To contextualize the biological activity of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructureBiological Activity
SulfathiazoleSulfathiazoleAntimicrobial
RitonavirRitonavirAntiretroviral
AbafunginAbafunginAntifungal

These compounds share the benzothiazole core but differ in their substituents and specific activities, highlighting the uniqueness of this compound.

Properties

IUPAC Name

1,3-benzothiazol-2-yl-[4-(6-ethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4OS2/c1-2-14-7-8-16-18(13-14)28-21(23-16)25-11-9-24(10-12-25)20(26)19-22-15-5-3-4-6-17(15)27-19/h3-8,13H,2,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOLAAITVVGAOLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)N=C(S2)N3CCN(CC3)C(=O)C4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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